4-Methylchalcone

Overview

Description

4-Methylchalcone is an organic compound belonging to the chalcone family, which is a subset of flavonoids. Chalcones are characterized by the presence of an α,β-unsaturated ketone group, which is responsible for their diverse biological activities. This compound, specifically, has a methyl group attached to the fourth position of the aromatic ring, which can influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing chalcones, including 4-Methylchalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl methyl ketone in the presence of a base, typically an alcoholic alkali such as sodium hydroxide or potassium hydroxide . The reaction proceeds as follows:

Mixing the Reactants: Equimolar amounts of 4-methylbenzaldehyde and acetophenone are mixed in an ethanol solution.

Addition of Base: A base, such as sodium hydroxide, is added to the mixture.

Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-Methylchalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: The α,β-unsaturated ketone group can be reduced to form dihydrochalcones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted chalcones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be used for reduction.

Substitution: Halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution reactions.

Major Products

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Dihydrochalcones.

Substitution: Halogenated, nitrated, and sulfonated chalcones.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Exhibits antimicrobial, antifungal, and antioxidant properties.

Medicine: Investigated for its potential anticancer, anti-inflammatory, and antidiabetic activities.

Mechanism of Action

The biological activities of 4-Methylchalcone are primarily attributed to its ability to interact with various molecular targets and pathways:

Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant defense mechanisms.

Comparison with Similar Compounds

4-Methylchalcone can be compared with other chalcones and flavonoids:

Chalcone: The parent compound without the methyl group. It has similar but less potent biological activities.

Dihydrochalcone: The reduced form of chalcone, which exhibits different biological properties.

Flavanone: A related flavonoid with a closed-ring structure, showing distinct biological activities.

Similar Compounds

- Chalcone

- Dihydrochalcone

- Flavanone

- Neohesperidin Dihydrochalcone

Biological Activity

4-Methylchalcone, a member of the chalcone family, has garnered significant interest in recent years due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, along with its metabolic transformations and potential therapeutic applications.

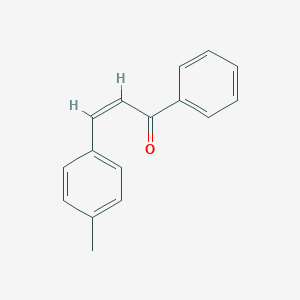

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group at the para position of the phenyl ring. Its chemical structure can be represented as follows:

This structure underpins its interaction with various biological systems and its potential as a therapeutic agent.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. For instance, studies have demonstrated that it can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| HT-29 | 1.98 | Strong inhibition of cell growth |

| LS180 | 2.45 | Moderate inhibition |

| LoVo | 3.10 | Moderate inhibition |

The compound acts through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. In a study involving human colon cancer cells, this compound was found to significantly downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis rates .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It has shown effectiveness against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Candida albicans | 25 |

The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This effect is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Biotransformation Studies

Recent studies have focused on the biotransformation of this compound using microbial systems. Research involving strains like Gordonia sp. and Rhodococcus sp. has demonstrated that these bacteria can convert this compound into various metabolites with enhanced biological activities:

- Dihydrochalcones : These derivatives showed improved anticancer activity compared to their parent compound.

- Hydroxylated products : The presence of hydroxyl groups significantly increased the compound's solubility and bioavailability.

The yields from these transformations were substantial, with some metabolites achieving over 50% yield after specific incubation periods .

Case Studies

- In Vivo Studies : In animal models, administration of this compound led to significant tumor regression in xenograft models of colon cancer, supporting its potential as a therapeutic agent.

- Clinical Relevance : A clinical trial assessing the efficacy of a formulation containing this compound in patients with chronic inflammatory conditions showed promising results, with participants reporting reduced symptoms and improved quality of life metrics .

Properties

IUPAC Name |

3-(4-methylphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-13-7-9-14(10-8-13)11-12-16(17)15-5-3-2-4-6-15/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLFHCPVTULKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316716 | |

| Record name | 4-Methylchalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4224-87-7 | |

| Record name | 4-Methylchalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4224-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylchalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylchalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.